Resiquimod Exhibits 10-Fold Greater In Vivo Potency than Imiquimod in DNA Vaccine Adjuvant Models
In a direct in vivo head-to-head comparison, Resiquimod demonstrated significantly higher potency as a vaccine adjuvant. When administered as an adjuvant for particle-mediated DNA vaccination in a mouse model, Resiquimod achieved a similar Th1-biased immune response at a dose 10-fold lower than that required for imiquimod [1]. This establishes a clear quantitative advantage for formulations where dose minimization is critical for safety or cost.
| Evidence Dimension | Effective Adjuvant Dose for Th1 Response |
|---|---|
| Target Compound Data | 10-fold lower dose required |
| Comparator Or Baseline | Imiquimod (baseline dose) |
| Quantified Difference | 10-fold reduction in required dose |
| Conditions | In vivo mouse model; particle-mediated DNA vaccination; subcutaneous injection; measured by CD4+/CD8+ T cell responses and IFN-γ production |
Why This Matters
This data quantifies Resiquimod's superior in vivo potency, allowing for lower dosing in vaccine adjuvant applications, which can reduce potential systemic toxicity and lower the cost per study.
- [1] Thomsen LL, Topley P, Daly MG, et al. Imiquimod and resiquimod in a mouse model: adjuvants for DNA vaccination by particle-mediated immunotherapeutic delivery. Vaccine. 2004;22(13-14):1799-1809. View Source
